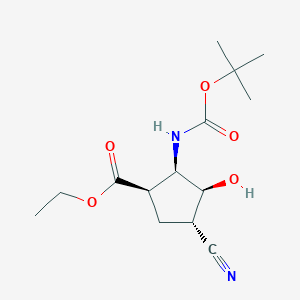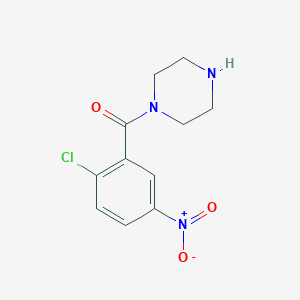
3-(2-Methoxy-5-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxy-5-methylphenyl)phenol, 95% (3-MMPP) is an organic compound that belongs to the phenol class of compounds. It is a white to off-white crystalline solid with a melting point of 137-140°C. 3-MMPP has a variety of applications, ranging from pharmaceuticals to industrial chemicals. It is also used in scientific research as a reagent or catalyst in various reactions.
Applications De Recherche Scientifique
3-(2-Methoxy-5-methylphenyl)phenol, 95% is a versatile reagent and catalyst in various reactions, such as the synthesis of aryl amines, the synthesis of aryl sulfonamides, and the synthesis of aryl halides. It is also used in the synthesis of heterocyclic compounds, such as indoles, quinolines, and pyridines. In addition, 3-(2-Methoxy-5-methylphenyl)phenol, 95% is used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters. It is also used in the synthesis of pharmaceutical compounds, such as antibiotics and anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxy-5-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can react with other compounds to form complexes. These complexes can then undergo further reactions to form the desired products. In addition, it is believed that 3-(2-Methoxy-5-methylphenyl)phenol, 95% can act as a nucleophile, which can react with other compounds to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methoxy-5-methylphenyl)phenol, 95% are not well understood. However, it is known that the compound can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, 3-(2-Methoxy-5-methylphenyl)phenol, 95% has been shown to have antioxidant and anti-inflammatory activities, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(2-Methoxy-5-methylphenyl)phenol, 95% in laboratory experiments is its low cost and availability. In addition, the compound is relatively stable and can be stored for long periods of time. However, it is important to note that 3-(2-Methoxy-5-methylphenyl)phenol, 95% is a strong acid and can be corrosive to some materials. Therefore, it should be handled with care and appropriate safety precautions should be taken when using the compound in experiments.
Orientations Futures
The potential future directions for 3-(2-Methoxy-5-methylphenyl)phenol, 95% research include the development of new synthesis methods, the exploration of its mechanism of action, the investigation of its biochemical and physiological effects, and the development of new applications. In addition, further research could be done to explore the potential therapeutic uses of 3-(2-Methoxy-5-methylphenyl)phenol, 95%, such as its potential use as an anti-inflammatory or antioxidant agent. Finally, further research could be done to explore the potential toxicity of 3-(2-Methoxy-5-methylphenyl)phenol, 95% and to determine the safe levels of exposure.
Méthodes De Synthèse
3-(2-Methoxy-5-methylphenyl)phenol, 95% can be synthesized in several ways, including the reaction of 2-methoxy-5-methylphenol with aqueous sodium hydroxide, the reaction of 2-methoxy-5-methylphenol with carbon dioxide, and the reaction of 2-methoxy-5-methylphenol with sulfuric acid. The reaction of 2-methoxy-5-methylphenol with sodium hydroxide is the most commonly used method for synthesizing 3-(2-Methoxy-5-methylphenyl)phenol, 95%. This reaction is carried out in aqueous solution at a temperature of 80-90°C. The reaction produces a white precipitate of 3-(2-Methoxy-5-methylphenyl)phenol, 95%, which is then filtered, washed, and dried to yield the desired product.
Propriétés
IUPAC Name |
3-(2-methoxy-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-6-7-14(16-2)13(8-10)11-4-3-5-12(15)9-11/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMOQBAVOJBDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653586 |
Source


|
| Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-5-methylphenyl)phenol | |
CAS RN |
1175976-25-6 |
Source


|
| Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6356620.png)

![(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0 2,5]nonan-4-one](/img/structure/B6356637.png)
![tert-Butyl (1R,2R,3S,5R)-(2-methylaminocarbonyl-6,6-dimethylbicyclo[3.1.1]hept-3-yl)-carbamate](/img/structure/B6356653.png)




